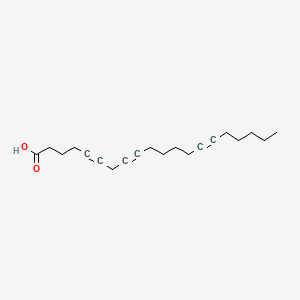

Eicosa-5,8,14-trynoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

96100-27-5 |

|---|---|

Molecular Formula |

C20H28O2 |

Molecular Weight |

300.4 g/mol |

IUPAC Name |

icosa-5,8,14-triynoic acid |

InChI |

InChI=1S/C20H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-5,8-11,14,17-19H2,1H3,(H,21,22) |

InChI Key |

NETLOINXABMQPN-UHFFFAOYSA-N |

SMILES |

CCCCCC#CCCCCC#CCC#CCCCC(=O)O |

Canonical SMILES |

CCCCCC#CCCCCC#CCC#CCCCC(=O)O |

Other CAS No. |

96100-27-5 |

Synonyms |

eicosa-5,8,14-trynoic acid icosa-5,8,14-trynoic acid |

Origin of Product |

United States |

The Chemical Profile of Eicosa 5,8,14 Trynoic Acid

Eicosa-5,8,14-trynoic acid is a synthetic polyunsaturated fatty acid characterized by a 20-carbon chain with three triple bonds located at the 5th, 8th, and 14th carbon positions. Its molecular formula is C₂₀H₂₈O₂ and it has a molecular weight of 300.4 g/mol . A crucial aspect of this compound is that there is no evidence to suggest a natural, de novo biosynthetic pathway for its creation within any known organism. Its existence is a product of deliberate chemical synthesis, designed to explore the structure-activity relationships of fatty acids in biological systems.

The presence of triple bonds instead of the naturally occurring cis-double bonds significantly alters the molecule's three-dimensional structure and its reactivity. This structural modification is key to its biological activity, particularly its ability to interact with and inhibit enzymes involved in eicosanoid synthesis. Furthermore, these triple bonds confer a notable resistance to β-oxidation, the metabolic process by which fatty acids are typically broken down for energy. This metabolic stability makes it a persistent inhibitor in experimental settings, allowing for the study of long-term enzymatic inhibition.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | icosa-5,8,14-triynoic acid |

| Molecular Formula | C₂₀H₂₈O₂ |

| Molecular Weight | 300.4 g/mol |

| CAS Number | 96100-27-5 |

| Origin | Synthetic |

Metabolism and Derivatization of Eicosa 5,8,14 Trynoic Acid

Oxidative Metabolism Pathways

The oxidative metabolism of eicosa-5,8,14-trynoic acid involves several enzymatic pathways that typically act on endogenous fatty acids like arachidonic acid. However, the acetylenic structure of this compound significantly influences its interaction with these enzymes, often leading to inhibition rather than extensive metabolism. The primary oxidative routes for fatty acids are the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways. poliklinika-harni.hr

This compound functions as a competitive inhibitor of cyclooxygenase enzymes (COX-1 and COX-2). By mimicking the structure of the natural substrate, arachidonic acid, it binds to the active site of COX enzymes. This binding blocks the conversion of arachidonic acid into prostaglandin (B15479496) endoperoxides (PGG2 and PGH2), which are the precursors for various prostaglandins (B1171923) and thromboxanes. cvphysiology.com Consequently, this compound effectively inhibits the production of prostanoids. While it acts as a potent inhibitor, the literature does not extensively detail specific metabolites formed from this compound via the COX pathway; its primary role in this context is the blockade of the pathway.

Table 1: Interaction with the COX Pathway

| Enzyme | Role of this compound | Outcome |

|---|

Similar to its effect on the COX pathway, this compound modulates the lipoxygenase (LOX) pathway primarily through inhibition. The LOX pathway is responsible for converting arachidonic acid into hydroperoxyeicosatetraenoic acids (HPETEs), which are then converted to hydroxyeicosatetraenoic acids (HETEs) and leukotrienes. mdpi.comresearchgate.net this compound exhibits selective inhibitory activity, with a preference for targeting 8-LOX isoforms. This contrasts with related compounds like eicosa-5,8,11,14-tetraynoic acid (ETYA), which is a broad inhibitor of both 5-LOX and 12-LOX. Its role as a substrate for LOX enzymes to produce specific metabolites is not well-documented; instead, it is recognized for its capacity to inhibit eicosanoid production by competing with arachidonic acid.

Table 2: Interaction with the LOX Pathway

| Enzyme | Role of this compound | Outcome |

|---|---|---|

| 8-LOX | Selective Inhibitor | Preferentially targets 8-LOX isoforms. |

The cytochrome P450 (CYP) monooxygenase system is a key pathway for the metabolism of polyunsaturated fatty acids, producing epoxides and hydroxylated derivatives. frontiersin.org Research on analogous compounds suggests that this compound can be a substrate for certain CYP enzymes. Studies using mouse epidermal microsomes have identified a biosynthetic pathway that converts arachidonic acid into metabolites such as 12-oxo-5,8,14-eicosatrienoic acid and 12-hydroxy-5,8,14-eicosatrienoic acid. nih.gov This pathway is NADPH-dependent, implicating CYP enzymes. nih.gov Specifically, the epidermis expresses CYP2B19, a keratinocyte-specific epoxygenase that metabolizes arachidonate (B1239269). nih.gov While direct metabolism of this compound by this specific enzyme isn't fully detailed, the formation of hydroxylated eicosatrienoic acids points to the potential for CYP-mediated oxidation. nih.govnih.gov

Table 3: Potential CYP Pathway Metabolites

| Metabolite | Precursor/Related Compound | Source/Enzyme System |

|---|---|---|

| 12-hydroxy-5,8,14-eicosatrienoic acid | Arachidonic Acid | Mouse skin microsomes (CYP-dependent) nih.gov |

The catabolism of most fatty acids occurs in the mitochondria via β-oxidation, a process that sequentially shortens the carbon chain to produce acetyl-CoA. uoanbar.edu.iq However, the unique structure of this compound, with its three triple bonds, renders it resistant to this process. This resistance to β-oxidation contributes to its enhanced metabolic stability compared to naturally occurring fatty acids. This stability is a key feature that makes it a useful tool for long-term studies of enzyme inhibition and lipid signaling.

Non-Oxidative Derivatization

Beyond oxidative metabolism, fatty acids can undergo non-oxidative derivatization, such as esterification into complex lipids or conversion into fatty acid amides. This compound serves as a precursor for the chemical synthesis of bioactive derivatives. Researchers have used it to create novel amides and esters with modified pharmacological profiles, highlighting its utility in synthetic biology and medicinal chemistry.

Interconversion with Other Fatty Acids

The interconversion of polyunsaturated fatty acids is a metabolic process involving a series of desaturation and elongation enzymes. researchgate.netmdpi.com The triple bonds in this compound make it resistant to enzymatic desaturation. This structural feature prevents its conversion into other fatty acid species through conventional metabolic pathways. Instead of being a substrate for interconversion, related acetylenic fatty acids have been shown to inhibit these pathways. For instance, the analog eicosa-5, 8, 11, 14-tetraynoic acid (ETYA) effectively inhibits the conversion of linoleic acid to arachidonic acid. nih.gov This suggests that this compound likely interferes with, rather than participates in, the fatty acid interconversion cascade.

Conjugation and Esterification

This compound, a synthetic polyacetylenic fatty acid, can undergo conjugation and esterification reactions. These derivatization processes are significant for both altering its biological activity and for its analytical detection. Research indicates that the compound serves as a precursor for the synthesis of bioactive amides and esters, which can modify its pharmacological effects.

Conjugation:

The formation of amide derivatives is a key conjugation pathway for acetylenic fatty acids. While specific studies on this compound are limited, research on the closely related eicosa-5,8,11-triynoic acid demonstrates the synthesis of potent anti-inflammatory amides. osti.gov In one study, the eicosatriynoic acid was converted into amides using acylimidazole chemistry with specific amine-containing compounds. osti.gov This suggests a viable method for producing amide conjugates of this compound to explore novel therapeutic agents.

Table 1: Examples of Amide Derivatives Synthesized from a Related Eicosatriynoic Acid

| Reactant | Resulting Amide Derivative |

|---|---|

| 2-(2-aminoethoxy)ethanol | Amide with 2-(2-aminoethoxy)ethanol |

| 1-(2-hydroxyethyl)piperazine | Amide with 1-(2-hydroxyethyl)piperazine |

Data derived from a study on eicosa-5,8,11-triynoic acid, a related compound, illustrating potential conjugation pathways. osti.gov

Esterification:

Esterification of this compound is a critical derivatization technique, primarily for analytical purposes. The process involves converting the carboxylic acid group into an ester, which increases the compound's volatility, making it suitable for analysis by gas chromatography-mass spectrometry (GC-MS).

Commonly, fatty acids are derivatized to form fatty acid methyl esters (FAMEs). jfda-online.com This is a standard procedure for the analysis of various fatty acids in biological samples. jfda-online.comscielo.br For this compound, the formation of methyl esters or pentafluorobenzyl esters has been specifically noted as a method to enhance its detection in analytical assays.

Table 2: Esterification Methods for Fatty Acid Analysis

| Derivatization Reagent | Type of Ester Formed | Purpose |

|---|---|---|

| Methanolic HCl | Methyl Ester (FAME) | Increase volatility for GC-MS |

| Boron trifluoride (BF3)-methanol | Methyl Ester (FAME) | Increase volatility for GC-MS |

| Trimethylsulfonium hydroxide (B78521) (TMSH) | Methyl Ester (FAME) | Increase volatility for GC-MS |

| Pentafluorobenzyl bromide (PFB-Br) | Pentafluorobenzyl Ester | Enhance volatility and detectability for GC-MS |

These are general methods for fatty acid esterification applicable to this compound. jfda-online.com

Beyond its role in analysis, the synthesis of various esters from this compound is also explored to create derivatives with potentially modified pharmacological profiles.

Molecular and Cellular Biological Roles of Eicosa 5,8,14 Trynoic Acid and Its Metabolites

Modulation of Cellular Signaling Pathways

The primary recognized biological activity of eicosa-5,8,14-trynoic acid lies in its ability to interfere with cellular signaling pathways that are typically governed by arachidonic acid and its eicosanoid derivatives. This interference is largely achieved through the competitive inhibition of key enzymes within these pathways.

Receptor-Mediated Interactions

Currently, there is a lack of specific research data on the direct receptor-mediated interactions of this compound. Scientific investigations have not yet detailed its binding to or activation of specific cell-surface or nuclear receptors.

Intracellular Signaling Cascades

The influence of this compound on intracellular signaling is primarily documented through its effects on the enzymatic pathways that synthesize signaling molecules from arachidonic acid. Specifically, it has been studied as an inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

One study investigating the metabolism of related fatty acids in human platelets found that this compound was a poor inhibitor of lipoxygenase and was inactive against cyclooxygenase in this cell type. In contrast, other research indicates that it can preferentially target 8-lipoxygenase (8-LOX) isoforms. This selective inhibition suggests that its effects on intracellular signaling could be highly specific to certain cell types and contexts, depending on their particular expression of LOX enzymes. By blocking these enzymes, this compound can prevent the production of prostaglandins (B1171923) and leukotrienes, which are potent lipid mediators involved in a wide array of physiological and pathological processes, including inflammation and immune responses.

| Enzyme Target | Inhibitory Action |

| Cyclooxygenase (COX) | Inactive in human platelets |

| Lipoxygenase (LOX) | Poor inhibitor in human platelets |

| 8-Lipoxygenase (8-LOX) | Preferential inhibitor |

Influence on Membrane Dynamics and Lipid Raft Organization

Detailed research specifically investigating the influence of this compound on the dynamics of cellular membranes and the organization of lipid rafts is not currently available in the scientific literature.

Regulation of Gene Expression

As a synthetic compound not naturally present in biological systems, this compound is not known to be a direct endogenous regulator of gene expression. However, its ability to modulate signaling pathways that influence transcription factors could theoretically have downstream effects on gene activity.

Transcription Factor Activation/Inhibition

There is no direct evidence from scientific studies detailing the specific activation or inhibition of transcription factors by this compound.

Epigenetic Modifications

Specific research into the effects of this compound on epigenetic modifications, such as DNA methylation or histone modifications, has not been reported.

Preclinical Investigations of this compound in Inflammatory Processes (in vitro/animal models)

This compound (ETYA), a non-metabolizable analog of arachidonic acid, serves as a crucial tool in preclinical research to investigate the roles of arachidonic acid metabolism in inflammation. By inhibiting the primary enzymes responsible for producing pro-inflammatory eicosanoids—cyclooxygenases (COX) and lipoxygenases (LOX)—ETYA allows researchers to dissect the contributions of these pathways to inflammatory responses in various cell and animal models.

Studies have demonstrated that ETYA can modulate inflammatory processes by preventing the synthesis of potent mediators like prostaglandins and leukotrienes. semanticscholar.orgescholarship.org For instance, leukotrienes are known to be involved in a multitude of inflammatory diseases, including asthma, arthritis, and inflammatory bowel disease, by mediating leukocyte recruitment and activation. physiology.orguni-marburg.de Similarly, prostaglandins, particularly Prostaglandin (B15479496) E2 (PGE2), are upregulated during infections and can suppress host immune responses. nih.gov By blocking these pathways, ETYA helps to elucidate the specific roles of their products in the complex cascade of inflammation.

Macrophages are central players in the inflammatory response, and their activation state is heavily influenced by arachidonic acid metabolites. Preclinical studies using ETYA have provided insights into how these lipid mediators regulate macrophage functions. In models using mouse peritoneal macrophages, ETYA was shown to inhibit the metabolism of exogenous arachidonic acid, thereby preventing the formation of downstream products that would normally influence macrophage activity. semanticscholar.org

More recent investigations using induced pluripotent stem cell (iPSC)-derived macrophages from Crohn's Disease patients have explored ETYA's effects in a disease-relevant context. In these studies, lipopolysaccharide (LPS) was used to stimulate a pro-inflammatory macrophage phenotype. Treatment with ETYA was found to suppress pro-fibrotic gene expression pathways within these activated macrophages. biorxiv.orgresearchgate.net Furthermore, ETYA pretreatment prevented these inflammatory macrophages from inducing pro-fibrotic gene expression and increasing collagen content when co-cultured with human intestinal organoids. biorxiv.orgdigitellinc.com This suggests that arachidonic acid metabolites are key signals through which activated macrophages promote fibrotic processes in chronic inflammation. biorxiv.orgresearchgate.net

Interestingly, the effects of ETYA on macrophage activation appear to be specific. While it effectively suppressed pro-fibrotic signaling, the same studies found it did not inhibit the production of key inflammatory cytokines by these macrophages. biorxiv.orgdigitellinc.com

Table 1: Effects of this compound (ETYA) on Macrophage Activation Markers and Functions

| Cell Model | Stimulus | Observed Effect of ETYA | Key Finding | Reference |

|---|---|---|---|---|

| iPSC-derived Macrophages (Crohn's Disease model) | LPS | Suppression of pro-fibrotic gene expression pathways | ETYA inhibits macrophage-driven pro-fibrotic signaling. | biorxiv.org, researchgate.net |

| iPSC-derived Macrophages (Crohn's Disease model) | LPS | Suppression of CD64 abundance | ETYA modulates the expression of inflammatory surface markers. | biorxiv.org, researchgate.net |

| iPSC-derived Macrophage / Human Intestinal Organoid Co-culture | LPS | Prevention of macrophage-induced pro-fibrotic gene expression (ACTA2, COL1A1) and collagen deposition in organoids | ETYA blocks the fibrotic response induced by inflammatory macrophages. | digitellinc.com, biorxiv.org |

| Mouse Peritoneal Macrophages | Exogenous Arachidonic Acid | Inhibition of arachidonic acid metabolism | Confirms ETYA's role as an inhibitor of eicosanoid synthesis pathways in macrophages. | semanticscholar.org |

The modulation of cytokine and chemokine production is a critical aspect of controlling inflammation. ETYA's role in this process appears to be highly context- and cell-type-dependent. In studies with LPS-primed iPSC-derived macrophages, ETYA did not suppress the secretion of the pro-inflammatory cytokines Interleukin-1 beta (IL-1B), Tumor Necrosis Factor (TNF), or Oncostatin M (OSM). researchgate.netdigitellinc.com This indicates that in this specific model of macrophage activation, the production of these key cytokines is not dependent on the COX or LOX pathways.

In contrast, research on other cell types has shown clear inhibitory effects of ETYA on chemokine expression. In a study using interferon-gamma (IFN-γ)-stimulated astrocytes, ETYA was found to suppress the expression of CCL2 (also known as Monocyte Chemoattractant Protein-1, MCP-1). nih.gov CCL2 is a potent chemokine that plays a crucial role in recruiting monocytes to sites of inflammation within the central nervous system. nih.gov The mechanism for this suppression was novel, as ETYA increased the stability of the mRNA for MAPK phosphatase-1 (MKP-1), an enzyme that dephosphorylates and inactivates JNK, a kinase involved in CCL2 expression. nih.gov Similarly, in human aortic endothelial cells stimulated with Interleukin-4 (IL-4), ETYA significantly attenuated the expression of MCP-1, suggesting a role for arachidonic acid metabolites in vascular inflammation. biomolther.org

These findings highlight that while ETYA may not be a universal suppressor of all inflammatory cytokines, it can selectively inhibit key chemokines in specific cell types, thereby modulating the recruitment of immune cells.

Table 2: Modulation of Cytokine and Chemokine Production by this compound (ETYA)

| Cell Type | Stimulus | Cytokine/Chemokine | Effect of ETYA | Reference |

|---|---|---|---|---|

| iPSC-derived Macrophages | LPS | IL-1B, TNF, OSM | No suppression observed | digitellinc.com, researchgate.net |

| Rat Astrocytes | IFN-γ | CCL2 / MCP-1 | Suppressed | nih.gov |

| Human Aortic Endothelial Cells | IL-4 | MCP-1 | Attenuated | biomolther.org |

Preclinical Investigations in Neurological Systems (in vitro/animal models)

In the nervous system, arachidonic acid and its metabolites are involved in a wide array of processes, from neurotransmission to neuroinflammation. escholarship.orgcambridge.org Astrocytes and microglia, the resident immune cells of the brain, produce these lipid mediators in response to various stimuli, contributing to the progression of neurological diseases. nih.gov ETYA has been instrumental in preclinical studies to probe the functions of these pathways in neuronal and glial cells.

In vitro studies using neuronal cell cultures have revealed direct effects of ETYA on the electrophysiological properties of neurons. In recordings from the apical dendrites of hippocampal CA1 pyramidal neurons, ETYA was shown to block the transient, A-type potassium current (IA). jneurosci.orgpnas.org This block resulted in an increased amplitude of back-propagating dendritic action potentials, which can enhance the integration of synaptic inputs. jneurosci.org The effect was attributed to the inhibition of Kv4.2 channels, which are key components of the A-type current. jneurosci.orgnih.gov

Further studies have shown that ETYA can modulate other ion channels as well. In sympathetic ganglion neurons, ETYA caused a rapid and sustained enhancement of N-type calcium currents. physiology.org Since calcium influx through these channels is a critical step in many neuronal processes, including neurotransmitter release, this modulation could have significant functional consequences. physiology.org Investigations in astrocytes have also shown that ETYA can suppress the production of the chemokine CCL2/MCP-1, indicating a potential role in mitigating neuroinflammation by limiting immune cell recruitment into the brain. nih.gov

Table 3: Effects of this compound (ETYA) in Neuronal and Glial Cell Cultures

| Cell Type | Parameter Measured | Observed Effect of ETYA | Implication | Reference |

|---|---|---|---|---|

| Rat Hippocampal CA1 Pyramidal Neurons | Transient K+ Current (IA) | Blocked | Enhances dendritic excitability and synaptic integration. | jneurosci.org, pnas.org |

| Rat Superior Cervical Ganglion (SCG) Neurons | N-type Calcium Current | Enhanced | May increase calcium-dependent processes like neurotransmitter release. | physiology.org |

| Rat Pituitary Melanotrophs | Fast-inactivating K+ Current | Blocked | Modulates cellular excitability. | cambridge.org |

| Rat Astrocytes | CCL2/MCP-1 Chemokine Expression | Suppressed | Potential to reduce neuroinflammatory cell recruitment. | nih.gov |

The release of neurotransmitters at the synapse is a tightly regulated process fundamental to nervous system function. Evidence suggests that lipoxygenase metabolites of arachidonic acid can act as second messengers in the regulation of neurotransmitter release. escholarship.orgjneurosci.org By inhibiting the formation of these metabolites, ETYA has been used to clarify their role.

A direct demonstration of this was seen in studies of mouse cerebral cortex slices, where ETYA inhibited the stimulated release of Vasoactive Intestinal Peptide (VIP), a neuropeptide with various functions in the brain. jneurosci.org The mechanism likely involves the modulation of ion channels that control nerve terminal excitability and calcium influx. For example, the blockade of potassium channels by ETYA in hippocampal neurons can increase cell excitability, while its enhancement of N-type calcium channels in sympathetic neurons could directly facilitate the vesicle fusion process required for transmitter release. jneurosci.orgpnas.orgphysiology.org The net effect of ETYA on neurotransmitter release is likely complex, depending on the specific neuron type and the balance of ion channels it modulates.

Preclinical Investigations in Cardiovascular Physiology (in vitro/animal models)

Arachidonic acid metabolites are potent regulators of cardiovascular function, influencing blood pressure, vascular tone, and inflammation associated with conditions like atherosclerosis. nih.govresearchgate.net These eicosanoids are produced by endothelial cells and vascular smooth muscle cells and exert their effects through complex signaling pathways. researchgate.netfrontiersin.org

In animal models, ETYA has shown significant effects on cardiovascular pathophysiology. A key study demonstrated that ETYA administration minimized the development of hypertension induced by angiotensin II in mice. nih.gov This was associated with reduced cardiovascular remodeling, vascular reactivity, and endothelial dysfunction, suggesting that arachidonic acid metabolites are crucial downstream mediators of angiotensin II's pro-hypertensive effects. nih.gov

In vitro studies on specific cardiovascular cell types have provided mechanistic details. In human aortic endothelial cells, ETYA was found to attenuate the expression of the pro-atherosclerotic chemokine MCP-1. biomolther.org In studies using cells expressing the human ether-a-go-go-related gene (HERG) potassium channel, which is critical for cardiac repolarization, ETYA caused a direct block of the channel current. physiology.orgphysiology.org This effect was shown to be a direct action of the molecule itself, rather than its metabolites, and indicates that fatty acids can directly modulate the electrical activity of cardiac cells. physiology.orgphysiology.org The ability of ETYA to inhibit vasoconstriction further underscores the importance of arachidonic acid pathways in regulating vascular tone. researchgate.net

Table 4: Preclinical Effects of this compound (ETYA) in Cardiovascular Models

| Model System | Parameter Investigated | Observed Effect of ETYA | Implication | Reference |

|---|---|---|---|---|

| Mouse Model | Angiotensin II-induced Hypertension | Minimized hypertension and associated cardiovascular remodeling | Arachidonic acid metabolites are key mediators of Ang II-induced hypertension. | nih.gov |

| CHO Cells expressing HERG channels | HERG Potassium Current | Blocked | Direct modulation of cardiac ion channels by fatty acids. | physiology.org, physiology.org |

| Human Aortic Endothelial Cells | IL-4-induced MCP-1 Expression | Attenuated | Inhibition of pro-atherosclerotic inflammatory signaling. | biomolther.org |

| General Vascular Models | Vascular Tone / Vasoconstriction | Inhibited | Demonstrates the role of eicosanoids in blood vessel regulation. | researchgate.net |

Endothelial Cell Function

Currently, there is a notable lack of specific scientific data detailing the direct effects of this compound on endothelial cell function. Research has primarily focused on its structural analog, arachidonic acid, and other related polyunsaturated fatty acids. While the metabolism of arachidonic acid is known to produce vasoactive eicosanoids that significantly influence the vascular endothelium, similar comprehensive studies on this compound are not available in peer-reviewed literature.

Vascular Tone Regulation

The role of this compound in the regulation of vascular tone remains largely uninvestigated. The integrity of the vascular endothelium is crucial for maintaining vascular homeostasis by releasing various factors that regulate vasodilation and vasoconstriction. However, specific studies examining the influence of this compound on these processes have not been documented. One study did investigate the inhibitory effects of its acetylenic analogue, this compound, on the enzymes cyclooxygenase and lipoxygenase in human platelets. nih.gov The compound was found to be inactive against cyclooxygenase and a poor inhibitor of lipoxygenase, suggesting a limited role in the production of prostaglandins and leukotrienes that are known to modulate vascular tone. nih.gov

| Enzyme Activity Inhibition by this compound nih.gov | |

| Enzyme | Inhibitory Activity |

| Cyclooxygenase | Inactive (ID50 > 100 µM) |

| Lipoxygenase | Poor inhibitor (ID50: 23.4 µM) |

Role in Cellular Proliferation and Apoptosis (in vitro/animal models)

Impact on Cell Cycle Progression

There is currently no scientific literature available that specifically investigates the impact of this compound on cell cycle progression. While other polyunsaturated fatty acids and their metabolites have been shown to influence the cell cycle in various cell types, dedicated research on the effects of this compound is absent.

Induction of Programmed Cell Death

The potential for this compound to induce programmed cell death, or apoptosis, has not been a subject of direct scientific inquiry. Studies on related compounds, such as other eicosanoids, have explored their roles in apoptosis in different cellular contexts, but specific data for this compound is not available.

Mechanisms of Action of Eicosa 5,8,14 Trynoic Acid and Its Derivatives

Direct Binding to Receptors or Enzymes

The principal mechanism of action for eicosa-5,8,14-trynoic acid involves its ability to directly bind to and inhibit key enzymes in the arachidonic acid cascade. By mimicking the structure of arachidonic acid, it acts as a competitive inhibitor of both cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.govnih.gov This binding at the active site of the enzymes prevents the conversion of arachidonic acid into pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. nih.gov

Specifically, this compound has been shown to be an inhibitor of 5-lipoxygenase, a crucial enzyme in the synthesis of leukotrienes. mdpi.com While it is a potent inhibitor of these pathways, its acetylenic analogue, eicosa-5,8,14-triynoic acid, has demonstrated varied inhibitory activity against cyclooxygenase and lipoxygenase. nih.gov For instance, one study found that while an acetylenic analogue was a poor inhibitor of lipoxygenase, a related compound, 20:3(5,11,14), was a potent inhibitor of cyclooxygenase. nih.gov

Beyond the arachidonic acid cascade, fatty acids and their derivatives can also directly interact with nuclear receptors. Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors that are key regulators of lipid metabolism and are activated by various fatty acids and eicosanoids. nih.govnih.gov While direct binding of this compound to PPARs has not been extensively detailed, its analogue, eicosa-5,8,11,14-tetraynoic acid (ETYA), is known to be a PPAR-α activator. This suggests a potential mechanism for this compound to influence gene expression related to lipid homeostasis. nih.govnih.gov

Table 1: Enzyme Inhibition by this compound and Its Analogues

| Compound | Target Enzyme | Type of Inhibition | IC50 Value |

|---|---|---|---|

| This compound | Cyclooxygenase (COX) | Competitive | Not specified |

| This compound | Lipoxygenase (LOX) | Competitive | Not specified |

| Acetylenic analogue of 20:3(5,8,14) | Lipoxygenase | Weak inhibitor | 23.4 µM |

| Acetylenic analogue of 20:3(5,11,14) | Lipoxygenase | Weak inhibitor | 47.8 µM |

| Acetylenic analogue of 20:3(5,11,14) | Cyclooxygenase | Potent inhibitor | 0.35 µM |

| Eicosa-5,8,11-Eicosatriynoic Acid (5,8,11-ETI) | 12-LO in human platelets | Nonselective | 24 µM |

| Eicosa-5,8,11-Eicosatriynoic Acid (5,8,11-ETI) | Cyclooxygenases | - | 340 µM |

IC50 values indicate the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Data compiled from multiple sources. nih.govnih.gov

Incorporation into Complex Lipids and Membranes

Once inside the cell, this compound can be incorporated into complex lipids, thereby altering the composition and properties of cellular membranes. The structural triple bonds in the molecule make it resistant to the typical enzymatic desaturation and elongation pathways that other fatty acids undergo. nih.gov This resistance to metabolism allows it to be integrated into phospholipids, which are the primary components of cell membranes.

Studies on the related compound, eicosa-5,8,11,14-tetraynoic acid (ETYA), have shown that its incorporation can alter the fatty acid profile of cellular lipids in various organs. This alteration in membrane composition can, in turn, affect membrane fluidity, the function of membrane-bound proteins, and cellular signaling processes. For example, the substitution of polyunsaturated fatty acids with ETYA in the inner mitochondrial membrane has been linked to mitochondrial disruption.

The preferential incorporation of a similar compound, eicosa-8,11,14-trienoic acid, into the polar lipids of cells further supports the notion that these synthetic fatty acids can become integral components of cellular structures. This incorporation is dependent on both the cell number and the concentration of the fatty acid.

Allosteric Modulation of Protein Function

Allosteric modulation refers to the regulation of a protein by the binding of a molecule at a site other than the protein's active site. This binding event induces a conformational change in the protein, which in turn alters its activity. While the primary mechanism of this compound is competitive inhibition at the active site of enzymes, the possibility of allosteric modulation of other proteins cannot be entirely ruled out, though it is not a well-documented mechanism for this specific compound.

In broader contexts, allosteric modulators can either enhance (positive allosteric modulators) or decrease (negative allosteric modulators) the affinity and/or efficacy of the primary ligand of a receptor. This mechanism is crucial for the function of various receptors, including G protein-coupled receptors like the dopamine (B1211576) D1 receptor and ligand-gated ion channels such as the GABA-A receptor. For these receptors, allosteric binding sites are distinct from the primary ligand binding site and can be targeted by therapeutic agents to fine-tune receptor activity. However, direct evidence for this compound acting as an allosteric modulator on such receptors is currently lacking in scientific literature.

Interaction with Ion Channels

There is evidence to suggest that acetylenic fatty acids can directly interact with and modulate the activity of ion channels. The related compound, eicosa-5,8,11,14-tetraynoic acid (ETYA), has been shown to block the fast-inactivating potassium current in rat pituitary melanotrophs. nih.gov This inhibition was consistent and dose-dependent, suggesting a direct interaction with the channel protein. nih.gov The study also noted that ETYA could potentially act as an open-channel blocker. nih.gov

Furthermore, various other fatty acids have been demonstrated to increase the activity of certain types of potassium channels, an effect that is independent of their metabolism into bioactive eicosanoids. nih.gov This suggests that the fatty acid molecule itself can directly influence ion channel function. Other research has indicated that epoxyeicosatrienoic acids (EETs), which are metabolites of arachidonic acid, can inhibit L-type calcium channels by interacting directly with the channel through the lipid phase of the membrane. While direct studies on this compound are limited, the findings with structurally similar compounds point towards a potential role in modulating ion channel activity.

Reductive or Oxidative Stress Modulation

This compound and its analogues can influence the cellular redox state by modulating pathways involved in oxidative stress. The metabolism of arachidonic acid through the COX and LOX pathways can generate reactive oxygen species (ROS), and by inhibiting these enzymes, this compound can indirectly reduce the production of these ROS.

Conversely, studies on the analogue eicosa-5,8,11,14-tetraynoic acid (ETYA) have shown that it can induce morphological changes in mitochondria that are characteristic of oxidative stress. This suggests that while it may reduce ROS from one source (eicosanoid metabolism), it could potentially increase it from another (mitochondrial dysfunction). The disruption of mitochondria can lead to an imbalance in the cell's redox state, contributing to either reductive or oxidative stress depending on the specific cellular context and compensatory responses.

The concept of redox signaling involves the regulation of cellular processes through the controlled production of ROS and reactive nitrogen species. These molecules can act as second messengers, modifying the function of proteins through the oxidation of specific amino acid residues. By influencing the cellular redox environment, this compound may therefore play a role in modulating these signaling pathways.

Analytical Methodologies for Eicosa 5,8,14 Trynoic Acid and Its Metabolites

Sample Preparation Techniques for Biological Matrices

The initial and most critical step in the analysis of eicosa-5,8,14-trynoic acid from biological sources is the preparation of the sample. This typically involves the extraction of lipids from the complex biological matrix, which can include plasma, tissues, or cells. nih.gov

Lipid Extraction Methods

The primary goal of lipid extraction is to isolate the fatty acids, including this compound, from other cellular components. Several methods are widely employed for this purpose, each with its own advantages and disadvantages.

Commonly used lipid extraction methods include:

Folch Method: This classic method utilizes a chloroform/methanol (B129727) mixture for the effective extraction of lipids from tissues. nih.gov

Bligh and Dyer Method: Similar to the Folch method, this technique also uses a chloroform/methanol solvent system and is considered a gold standard for lipid extraction. nih.gov

Solid-Phase Extraction (SPE): This technique has gained popularity for its efficiency, speed, and ability to remove interfering matrix components. nih.gov SPE offers high extraction yields (often above 90%), selectivity, and precision. nih.gov

To prevent the oxidation of the fatty acids during extraction, it is common practice to add antioxidants like butylated hydroxytoluene (BHT) or indomethacin (B1671933) to the extraction solvents. nih.gov

Table 1: Comparison of Common Lipid Extraction Methods

| Method | Solvent System | Advantages | Disadvantages | Primary Application |

|---|---|---|---|---|

| Folch Method | Chloroform/Methanol | High lipid recovery | Use of toxic chlorinated solvent | Broad-based lipidomics from tissues nih.gov |

| Bligh & Dyer | Chloroform/Methanol | High efficiency for major lipid classes | Use of toxic chlorinated solvent | Wide range of plant and animal samples nih.gov |

| Solid-Phase Extraction (SPE) | Various (based on sorbent) | High yield, selective, fast, minimal ion suppression nih.gov | Can be more expensive than solvent extraction | Analysis of eicosanoids in various biological matrices nih.gov |

| n-Hexane/Isopropanol | n-Hexane/Isopropanol | Less toxic than chloroform | Lower yield for some lipid classes | Extraction of hydrophobic lipids nih.gov |

Derivatization Strategies (e.g., Methylation for GC)

For analysis by Gas Chromatography (GC), fatty acids like this compound must be derivatized to increase their volatility. The most common derivatization technique is esterification, which converts the carboxylic acid group into an ester.

Key derivatization strategies include:

Methylation: This process forms fatty acid methyl esters (FAMEs), which are more volatile and suitable for GC analysis. Reagents like methanolic HCl or boron trifluoride (BF₃) in methanol are traditionally used. jfda-online.comindexcopernicus.com However, (trimethylsilyl)diazomethane (TMSD) in hexane (B92381) is often preferred as it is simpler, safer, and produces fewer interferences. nih.gov

Pentafluorobenzyl (PFB) Ester Formation: This method creates pentafluorobenzyl esters, which are particularly useful for enhancing the sensitivity of detection in GC-MS analysis. jfda-online.com

Chromatographic Separation Techniques

Chromatography is the cornerstone of separating this compound and its metabolites from other components in a complex mixture, allowing for their individual detection and quantification.

Gas Chromatography (GC) Applications

Gas chromatography is a powerful technique for the analysis of volatile compounds. Following derivatization to their methyl esters, this compound and related fatty acids can be effectively separated and quantified using GC. researchgate.netnih.gov The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. indexcopernicus.comusm.my

Typical GC methods for fatty acid analysis involve a temperature program where the column temperature is gradually increased to facilitate the elution of compounds with different boiling points. indexcopernicus.comijpras.com For instance, a common temperature program might start at around 140°C and ramp up to 240°C or higher. indexcopernicus.comijpras.com

Liquid Chromatography (LC) Applications

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), is another essential tool for the analysis of this compound and its metabolites. nih.gov A key advantage of LC is that it often does not require derivatization of the fatty acids, allowing for the analysis of the native compounds. nih.gov

Reverse-phase HPLC is frequently used, where a nonpolar stationary phase is paired with a polar mobile phase. This technique is highly effective in separating complex mixtures of fatty acids and their metabolites. nih.gov

Mass Spectrometry (MS) Detection and Identification

When coupled with a chromatographic separation technique (either GC or LC), mass spectrometry provides a highly sensitive and specific method for the detection and structural elucidation of this compound and its metabolites. nih.gov

The mass spectrometer ionizes the analyte molecules and then separates the resulting ions based on their mass-to-charge ratio. This allows for the determination of the molecular weight of the compound. usm.my Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing detailed structural information that is crucial for identifying unknown metabolites. nih.gov

Selected ion monitoring (SIM) is a technique used in GC-MS to enhance the selectivity and sensitivity of the analysis by focusing on specific ions characteristic of the target analyte. nih.gov LC-MS/MS is considered the gold standard for the quantification of eicosanoids in biological samples. nih.gov

Table 2: Summary of Analytical Techniques for this compound

| Technique | Principle | Application for this compound | Key Advantages |

|---|---|---|---|

| Gas Chromatography (GC) | Separation based on volatility and interaction with stationary phase | Analysis of derivatized (e.g., methylated) fatty acids researchgate.netnih.gov | High resolution separation of volatile compounds usm.my |

| Liquid Chromatography (LC) | Separation based on partitioning between mobile and stationary liquid phases | Analysis of native fatty acids and their metabolites nih.gov | Versatile, no derivatization required for many compounds nih.gov |

| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio | Detection, identification, and structural elucidation nih.gov | High sensitivity and specificity, provides molecular weight information usm.my |

| GC-MS | Combines the separation power of GC with the detection capabilities of MS | Quantification and identification of derivatized fatty acids nih.gov | Powerful tool for complex mixture analysis usm.my |

| LC-MS/MS | Combines the separation of LC with the structural information from tandem MS | Gold standard for quantification of eicosanoids in biological samples nih.gov | High selectivity and sensitivity for complex biological matrices nih.gov |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of molecules, including this compound and its metabolites. biorxiv.org The process involves multiple stages of mass analysis, typically preceded by a separation technique like liquid chromatography (LC). nih.gov In the mass spectrometer, the parent molecule is first ionized—often using electrospray ionization (ESI) in negative ion mode for acidic lipids—and the resulting precursor ion is selected. This ion is then subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. nih.gov The resulting fragmentation pattern serves as a structural fingerprint.

Table 1: Predicted MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) [M-H]⁻ | Predicted Fragment Ion (m/z) | Postulated Neutral Loss |

| 301.21 | 257.22 | CO₂ (decarboxylation) |

| 301.21 | Various | Cleavage at or near alkyne bonds |

| 301.21 | Various | Sequential losses of small hydrocarbon fragments |

| This table is predictive and based on common fragmentation patterns of fatty acids. Actual experimental values may vary based on instrumentation and conditions. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is fundamental for determining the elemental composition of a molecule with a high degree of confidence. nih.gov This technique is capable of distinguishing between compounds that have the same nominal mass but different elemental formulas (isobars). For this compound (C₂₀H₂₈O₂), the expected exact mass of the deprotonated molecule [M-H]⁻ can be calculated and then compared to the experimentally measured mass.

Modern HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, can achieve mass accuracies in the low parts-per-million (ppm) range. mdpi.com This precision is invaluable for confirming the identity of the parent compound and its metabolites in complex biological matrices, where numerous other molecules are present. mdpi.com The combination of liquid chromatography separation with HRMS (LC-HRMS) is a standard approach in lipidomics for untargeted analysis, allowing for the confident identification of known and novel compounds. nih.gov

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₀H₂₈O₂ |

| Monoisotopic Mass | 302.2246 g/mol |

| Calculated m/z [M-H]⁻ | 301.2168 |

| Typical Mass Accuracy | < 5 ppm |

| This data is calculated based on the elemental composition of the compound. |

Quantification Strategies (e.g., Isotope Dilution)

Accurate quantification of this compound is essential for studying its biological roles. The gold standard for quantification by mass spectrometry is stable isotope dilution (SID). nih.gov This method involves adding a known amount of a stable, isotopically labeled version of the analyte (e.g., containing deuterium (B1214612) or ¹³C) to the sample as an internal standard. nih.gov

This labeled standard is chemically identical to the endogenous compound and thus behaves identically during sample extraction, chromatographic separation, and ionization. nih.gov However, it is distinguishable by its higher mass. By measuring the ratio of the signal intensity from the endogenous analyte to that of the labeled internal standard, highly accurate and precise quantification can be achieved. nih.gov This approach effectively corrects for sample loss during preparation and for variations in instrument response (matrix effects). lipidmaps.org This methodology is routinely applied to quantify various eicosanoids in biological fluids and tissues. lipidmaps.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the de novo structural elucidation of organic molecules. umn.edu While mass spectrometry excels at providing molecular weight and fragmentation data, NMR provides detailed information about the carbon-hydrogen framework of the molecule. Techniques like ¹H NMR and ¹³C NMR can confirm the number and types of protons and carbons, respectively.

For this compound, ¹H NMR would show characteristic signals for the protons adjacent to the carboxylic acid group, the protons on the triple-bonded carbons (alkynyl protons), and the methylene (B1212753) protons along the aliphatic chain. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between different parts of the molecule, definitively confirming the positions of the three alkyne groups. While NMR is less sensitive than mass spectrometry and requires a larger amount of pure sample, it is the most powerful tool for unambiguous structure determination. umn.edu

Emerging Research Directions and Future Perspectives on Eicosa 5,8,14 Trynoic Acid

Unexplored Metabolic Pathways and Novel Metabolites

The primary mechanism of Eicosa-5,8,14-trynoic acid investigated to date is the inhibition of arachidonic acid metabolism. By acting as an antagonist, it blocks the action of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, thereby preventing the synthesis of pro-inflammatory prostaglandins (B1171923) and leukotrienes. nih.govyoutube.comyoutube.comwikipedia.org

However, the metabolic fate of this compound itself within biological systems remains a significant area for future investigation. While it inhibits the metabolism of other fatty acids, it is plausible that it is also a substrate for other enzymatic pathways. A key unexplored avenue is its potential metabolism by the cytochrome P450 (CYP) enzyme system. mdpi.comnih.gov CYP enzymes are known to metabolize a wide range of endogenous compounds, including fatty acids, producing epoxy- and hydroxy-fatty acids. mdpi.comnih.gov Research into whether CYP enzymes can oxidize this compound could reveal novel metabolites with unique biological activities, distinct from its role as a COX/LOX inhibitor. Identifying these potential metabolites is crucial for a complete understanding of its pharmacological profile.

Interplay with the Microbiome and Host Physiology

The interaction between fatty acids and the gut microbiome is a rapidly expanding field of research, yet the specific effects of this compound on microbial communities have not been investigated. Studies on other polyunsaturated fatty acids, such as omega-3s, have demonstrated a significant influence on the gut microbiome's composition and function. mdpi.com These fatty acids can alter the diversity of gut bacteria, often increasing the abundance of beneficial, butyrate-producing bacteria like those from the Lachnospiraceae family. mdpi.com This modulation of the microbiota can, in turn, influence host physiology by enhancing the production of anti-inflammatory short-chain fatty acids (SCFAs) and improving gut barrier integrity. mdpi.comnih.gov

Future research should explore whether this compound exerts similar prebiotic-like effects. It is conceivable that this compound could selectively favor the growth of certain bacterial species or alter the metabolic output of the gut microbiome, which could either complement or be independent of its known anti-inflammatory mechanisms. Investigating these potential interactions is a critical step toward understanding its full physiological impact.

Advanced In Vivo Modeling Approaches

Preclinical in vivo studies are essential to bridge the gap between in vitro findings and potential clinical applications. While research on the closely related compound eicosa-5,8,11,14-tetraynoic acid (ETYA) has utilized rat models to study its effects on lipid metabolism in organs like the liver, heart, and kidneys, similar comprehensive studies for this compound are needed. nih.govnih.gov Advanced animal models can be employed to investigate its therapeutic potential in specific disease contexts. For instance, models of inflammatory diseases, such as chemically-induced colitis or arthritis, could elucidate its anti-inflammatory efficacy. Furthermore, given the role of arachidonic acid metabolites in cancer, xenograft models of various cancers could be used to assess its anti-tumor potential. nih.gov

| Preclinical Model | Research Objective | Key Endpoints | Relevant Findings from Analogous Compounds |

| Rat Model of Diet-Induced Metabolic Stress | To investigate effects on hepatic and systemic lipid metabolism. | Liver and plasma fatty acid profiles, expression of lipogenic enzymes. | ETYA was shown to inhibit the conversion of linoleate (B1235992) to arachidonate (B1239269) in rat liver. nih.gov |

| Mouse Model of Acute Inflammation (e.g., Carrageenan-induced paw edema) | To assess in vivo anti-inflammatory efficacy. | Paw volume, inflammatory cell infiltration, local prostaglandin (B15479496) and leukotriene levels. | Eicosanoid pathway inhibitors reduce edema and inflammatory mediators in similar models. |

| Murine Colitis Model (e.g., DSS-induced) | To explore therapeutic potential in inflammatory bowel disease. | Disease activity index, colon length, histological scoring, cytokine levels. | Omega-3 fatty acids can ameliorate colitis by modulating the microbiome and inflammation. mdpi.com |

| Cancer Xenograft Models (e.g., Prostate, Lung) | To evaluate anti-proliferative and anti-tumor effects. | Tumor growth rate, apoptosis markers, angiogenesis. | Inhibitors of the 5-lipoxygenase pathway may suppress tumor cell proliferation. |

| Rat Model of Portal Hypertension | To investigate effects on liver hemodynamics and fibrosis. | Portal pressure, hepatic stellate cell activation, markers of oxidative stress. | DHA has been shown to improve portal hypertension in preclinical models. nih.gov |

Development of Targeted Analytical Assays

Robust and sensitive analytical methods are fundamental for pharmacokinetic and metabolic studies. The quantification of this compound in complex biological matrices like plasma, tissues, and cell cultures requires specialized techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is a commonly used method for fatty acid analysis. mdpi.com This typically requires a derivatization step, such as esterification to form fatty acid methyl esters (FAMEs), to increase the compound's volatility for analysis. mdpi.com

Beyond standard GC-MS, the development of more advanced and targeted assays using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) would offer higher sensitivity and specificity. Such methods would be crucial for accurately quantifying the parent compound and its potential, yet-to-be-discovered, metabolites.

| Analytical Technique | Purpose | Sample Preparation | Key Advantages |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantification of the parent compound in biological samples. | Lipid extraction followed by derivatization (e.g., methylation to form FAMEs). | Good for separating volatile compounds; established protocols for fatty acids. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-sensitivity quantification of the parent compound and its potential polar metabolites. | Solid-phase or liquid-liquid extraction. | High specificity and sensitivity; suitable for non-volatile and polar metabolites without derivatization. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of novel metabolites and stereochemical confirmation. | Purification of the compound of interest. | Provides detailed structural information, crucial for identifying unknown molecules. |

| Capillary Electrophoresis (CE) | Separation and quantification, particularly in complex mixtures. | Saponification of lipid samples. | Offers high separation efficiency and requires small sample volumes. csic.es |

Therapeutic Potential Based on Preclinical Findings and Mechanisms

The therapeutic potential of this compound is primarily based on its function as an acetylenic analogue and competitive inhibitor of arachidonic acid. nih.gov Arachidonic acid is the precursor to a wide array of potent signaling molecules known as eicosanoids, including prostaglandins and leukotrienes, which are key mediators of inflammation. youtube.com By inhibiting the COX and LOX enzymes, this compound effectively blocks the production of these pro-inflammatory mediators. nih.govwikipedia.org

This mechanism suggests significant therapeutic potential in a variety of diseases characterized by excessive inflammation or dysregulated eicosanoid signaling.

Inflammatory Disorders : Conditions such as rheumatoid arthritis, inflammatory bowel disease, and asthma, where leukotrienes and prostaglandins contribute to the pathophysiology, are potential therapeutic targets.

Cancer : The arachidonic acid pathway is often upregulated in various cancers, where its metabolites can promote cell proliferation, survival, and angiogenesis. nih.gov By blocking this pathway, this compound could potentially serve as an anti-cancer agent.

Thrombosis : Since thromboxane (B8750289) A2, a product of the COX pathway, is a potent promoter of platelet aggregation, inhibitors like this compound could have anti-thrombotic effects. nih.govyoutube.com

Elucidation of Regulatory Mechanisms Governing this compound Homeostasis

As a synthetic compound, this compound does not have endogenous homeostatic regulatory mechanisms in the same way that naturally occurring fatty acids do. However, its impact on cellular processes is governed by the regulation of the enzyme systems it interacts with. The key to understanding its functional "homeostasis" is to study the factors that regulate the expression and activity of the enzymes it targets, primarily COX and LOX. youtube.comyoutube.com

The expression of these enzymes, particularly COX-2, is inducible and can be significantly upregulated by inflammatory stimuli, growth factors, and cytokines. nih.gov Therefore, the efficacy and impact of this compound will be highly dependent on the cellular context and the inflammatory state of the tissue. Future research should aim to elucidate how the compound's inhibitory effects are modulated by the upstream signaling pathways that control the expression of its target enzymes. This includes investigating its effects in both resting and stimulated cells to understand how its potency changes in different physiological and pathological states.

Integration of Omics Data (Lipidomics, Metabolomics)

To gain a comprehensive understanding of the biological effects of this compound, integrating data from various "omics" technologies is essential. Lipidomics and metabolomics are particularly powerful tools for this purpose. researchgate.net

Lipidomics : This approach allows for the global analysis of all lipids within a cell or tissue. By applying lipidomics, researchers can move beyond looking at just the direct products of the arachidonic acid cascade and observe how this compound affects the entire lipid network. This could reveal unexpected alterations in other lipid classes, such as sphingolipids or glycerophospholipids, providing a more holistic view of its mechanism of action.

Metabolomics : Untargeted metabolomics can be used to screen for all small-molecule metabolites in a biological sample. This is the ideal approach to discover novel, previously unknown metabolites of this compound itself, as discussed in section 7.1. It can also reveal downstream effects on other metabolic pathways, providing insights into the compound's broader physiological impact.

| Omics Technology | Application for this compound Research | Potential Discoveries |

| Lipidomics | Profile the complete lipid signature of cells or tissues treated with the compound. | Identification of widespread changes in lipid networks beyond the eicosanoid pathway; discovery of compensatory lipid signaling. |

| Metabolomics | Screen for all low-molecular-weight metabolites in biological samples after exposure. | Discovery of novel metabolites of this compound; identification of off-target metabolic effects. |

| Transcriptomics (RNA-seq) | Analyze changes in gene expression in response to the compound. | Understanding of the regulatory networks affected; identification of genes whose expression is modulated by the inhibition of eicosanoid pathways. |

| Proteomics | Quantify changes in the proteome following treatment. | Identification of changes in the expression of metabolic enzymes, signaling proteins, and inflammatory mediators. |

By integrating these high-throughput data sets, researchers can construct a more complete picture of the molecular mechanisms of this compound, paving the way for more targeted and effective therapeutic strategies.

Q & A

Q. What are the established biosynthesis pathways for eicosa-5,8,14-trienoic acid, and how can they be experimentally validated?

Eicosa-5,8,14-trienoic acid is synthesized via enzymatic oxidation of polyunsaturated fatty acids (PUFAs). For example, CYP102B1, a cytochrome P450 enzyme, catalyzes the regio- and stereoselective hydroxylation and epoxidation of arachidonic acid derivatives, producing metabolites like 14,15-epoxyeicosa-5,8,11-trienoic acid and 18-hydroxyeicosatetraenoic acid . Experimental validation involves:

- In vitro reconstitution assays : Purified enzymes (e.g., CYP102B1) are combined with cofactors (NADPH, ferredoxin) and substrate (e.g., arachidonic acid) to monitor metabolite formation via LC-MS or GC-MS .

- Isotopic labeling : Use of ¹⁴C- or ³H-labeled precursors to trace metabolic pathways in cell cultures or tissue homogenates .

Q. What analytical methods are recommended for structural characterization and quantification of eicosa-5,8,14-trienoic acid in biological samples?

- Chromatography : Reverse-phase HPLC or UPLC coupled with high-resolution mass spectrometry (HRMS) to separate and identify regioisomers based on retention times and fragmentation patterns .

- Derivatization : Methyl ester or pentafluorobenzyl ester formation to enhance volatility for GC-MS analysis, particularly for epoxy or hydroxy derivatives .

- Quantitative NMR : ¹H or ¹³C NMR for stereochemical confirmation, especially for distinguishing cis/trans double bonds .

Advanced Research Questions

Q. How do enzymatic and chemical synthesis approaches differ in producing regio- and stereoisomers of eicosa-5,8,14-trienoic acid derivatives?

- Enzymatic synthesis : CYP450 isoforms (e.g., CYP102B1) exhibit strict regio- and stereoselectivity. For instance, CYP102B1 produces 11,12-epoxyeicosa-5,8,14-trienoic acid as a dominant metabolite, while chemical epoxidation (e.g., using mCPBA) yields non-selective mixtures .

- Chemical synthesis : Requires protection/deprotection strategies for hydroxy groups and Wittig reactions for double-bond positioning. Stereochemical control is achieved via chiral catalysts or enzymatic resolution .

Q. How can contradictory findings on the role of eicosa-5,8,14-trienoic acid in lipid metabolism be reconciled?

Studies report conflicting effects on hepatic lipogenesis:

- Stimulation : Eicosa-5,8,11,14-tetraynoic acid (a synthetic analog) increases lipogenesis in mice fed high-linoleate diets by modulating Δ9-desaturase activity .

- Suppression : The same compound reduces lipogenesis in rats without altering lipogenic enzyme levels, suggesting species-specific regulatory mechanisms .

Methodological considerations : - Model systems : Compare in vitro (hepatocyte cultures) and in vivo (rodent models) responses to isolate systemic vs. cell-autonomous effects .

- Dose dependency : Evaluate concentration-dependent biphasic effects using dose-response curves .

Q. What experimental models are suitable for studying the signaling mechanisms of eicosa-5,8,14-trienoic acid in cellular proliferation?

- In vitro models : Guinea pig aortic smooth muscle cells treated with eicosa-5,8,14-trienoic acid show inhibited proliferation via prostaglandin-mediated pathways, validated by COX/LOX enzyme inhibitors (e.g., indomethacin) .

- Genetic knockdown : siRNA targeting prostaglandin receptors (e.g., EP2/EP4) to dissect downstream signaling (e.g., ERK/MAPK pathways) .

- Transgenic models : Use zebrafish or mice with PUFA biosynthesis mutations (e.g., fat-1 knockouts) to study tissue-specific effects .

Methodological Notes

- Sample preparation : Use the Folch method (chloroform/methanol extraction) for lipid isolation from tissues .

- Data validation : Cross-reference findings with structural databases (e.g., NIST Chemistry WebBook) to confirm spectral matches .

- Ethical compliance : Adhere to guidelines for handling bioactive lipids, including cytotoxicity assessments and institutional biosafety approvals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.